2-Chloro-4-[[4-(hydroxymethyl)-4-(3-phenylpropyl)piperidin-1-yl]methyl]-6-methoxyphenol
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Overview
Description
2-Chloro-4-[[4-(hydroxymethyl)-4-(3-phenylpropyl)piperidin-1-yl]methyl]-6-methoxyphenol is a complex organic compound with a unique structure that combines a chlorinated phenol with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[[4-(hydroxymethyl)-4-(3-phenylpropyl)piperidin-1-yl]methyl]-6-methoxyphenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde are reacted together.
Introduction of the Phenylpropyl Group: The phenylpropyl group can be introduced via a Friedel-Crafts alkylation reaction, using a phenylpropyl halide and an aromatic compound in the presence of a Lewis acid catalyst.
Chlorination and Methoxylation of Phenol: The phenol ring can be chlorinated using thionyl chloride or phosphorus pentachloride, followed by methoxylation using dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[[4-(hydroxymethyl)-4-(3-phenylpropyl)piperidin-1-yl]methyl]-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide, or other strong bases.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted phenols or piperidines.
Scientific Research Applications
2-Chloro-4-[[4-(hydroxymethyl)-4-(3-phenylpropyl)piperidin-1-yl]methyl]-6-methoxyphenol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[[4-(hydroxymethyl)-4-(3-phenylpropyl)piperidin-1-yl]methyl]-6-methoxyphenol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-[[4-(hydroxymethyl)-4-(3-phenylpropyl)piperidin-1-yl]methyl]-6-ethoxyphenol: Similar structure but with an ethoxy group instead of a methoxy group.
2-Chloro-4-[[4-(hydroxymethyl)-4-(3-phenylpropyl)piperidin-1-yl]methyl]-6-methylphenol: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 2-Chloro-4-[[4-(hydroxymethyl)-4-(3-phenylpropyl)piperidin-1-yl]methyl]-6-methoxyphenol imparts unique electronic properties, influencing its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents.
Properties
IUPAC Name |
2-chloro-4-[[4-(hydroxymethyl)-4-(3-phenylpropyl)piperidin-1-yl]methyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClNO3/c1-28-21-15-19(14-20(24)22(21)27)16-25-12-10-23(17-26,11-13-25)9-5-8-18-6-3-2-4-7-18/h2-4,6-7,14-15,26-27H,5,8-13,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZCPRRLDCGYET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN2CCC(CC2)(CCCC3=CC=CC=C3)CO)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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